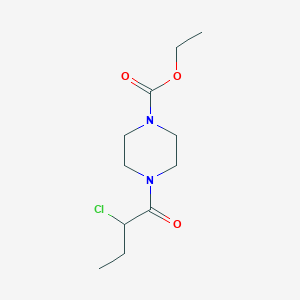

Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 2-chlorobutanoyl substituent at the 4-position of the piperazine ring and an ethyl carboxylate group. The 2-chlorobutanoyl moiety introduces both steric bulk and electrophilic reactivity, which can influence binding interactions with biological targets.

Properties

IUPAC Name |

ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-3-9(12)10(15)13-5-7-14(8-6-13)11(16)17-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDNDSMPEZTGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

A. Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds, including ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate, exhibit significant antitumor activity. Research has shown that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential use in cancer therapy. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression .

B. Antimicrobial Properties

this compound has been evaluated for its antimicrobial properties. Studies suggest that it can be effective against a range of bacterial strains, which positions it as a candidate for developing new antibiotics or adjunct therapies to combat resistant bacterial infections .

C. Central Nervous System Effects

The piperazine moiety is known for its psychoactive properties. Compounds like this compound have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. Preliminary findings indicate that such compounds may modulate serotonin and dopamine pathways, offering a basis for further exploration in neuropharmacology .

Synthesis and Chemical Properties

A. Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the piperazine ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Chlorobutanoylation : The introduction of the chlorobutanoyl group can be performed using acylation techniques with chloroacetyl chloride or related reagents.

- Esterification : The final step generally involves esterification to form the ethyl ester derivative.

A detailed synthesis pathway is essential for reproducibility in research settings and industrial applications.

B. Chemical Properties

The compound is characterized by its molecular formula and possesses distinct physical properties such as:

- Molecular Weight : Approximately 240.71 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but less soluble in water.

- Stability : Sensitive to light and moisture; proper storage conditions are necessary to maintain integrity.

Case Studies

Mechanism of Action

The mechanism by which Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate, highlighting differences in substituents and their implications:

Key Observations:

- Functional Groups : Sulfonyl () and sulfonamide () substituents enhance polarity and binding specificity, whereas indole () and aryl groups () favor hydrophobic interactions.

- Biological Activity : Compounds with bulky aromatic substituents (e.g., 4-chlorophenyl in or biphenylyloxy in ) often exhibit stronger antimicrobial or enzyme-inhibitory effects compared to aliphatic derivatives .

Spectroscopic and Physicochemical Properties

- NMR Analysis :

- Melting Points and Solubility :

Biological Activity

Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate is a novel compound belonging to the piperazine family, which has garnered attention for its potential biological activities. Piperazine derivatives are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and antimicrobial effects. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with an ethyl ester and a chlorobutanoyl group. The synthesis typically involves acylation of piperazine derivatives using chlorobutanoyl chloride in the presence of a base, followed by esterification with ethanol.

Chemical Structure

Antimicrobial Properties

Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. A study found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent is particularly noteworthy. Research indicates that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, such as oxidative stress and cell cycle arrest. This compound has been shown to inhibit proliferation in several cancer cell lines by affecting key regulatory proteins involved in the cell cycle .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in MDA-MB-231 breast cancer cells by activating caspases and disrupting mitochondrial membrane potential .

- Antimicrobial Efficacy : A comparative study on various piperazine derivatives highlighted that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with an MIC of 16 µg/mL .

- Neuropharmacological Effects : Another investigation into piperazine derivatives revealed their potential in modulating neurotransmitter systems. This compound was assessed for its serotonin reuptake inhibition, suggesting possible applications in treating mood disorders .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Oxidative Stress Induction : The compound may enhance reactive oxygen species (ROS) production, leading to cellular damage and apoptosis.

- Cell Cycle Regulation : It appears to affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S transition.

- Neurotransmitter Modulation : Similar piperazine derivatives have been shown to influence serotonin transporters, potentially alleviating symptoms of anxiety and depression.

Preparation Methods

Protection of Piperazine Nitrogen as Ethyl Carbamate

- Reagents and Conditions: Piperazine is reacted with ethyl chloroformate or ethyl carbonochloridate under basic conditions (e.g., triethylamine or sodium carbonate) in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperature (0–25 °C).

- Mechanism: The nucleophilic nitrogen attacks the carbonyl carbon of ethyl chloroformate, forming the ethyl carbamate protecting group.

- Notes: Control of stoichiometry and temperature is critical to avoid di-substitution.

Acylation with 2-Chlorobutanoyl Chloride

- Synthesis of 2-Chlorobutanoyl Chloride: Prepared by chlorination of 2-chlorobutanoic acid using reagents such as oxalyl chloride or thionyl chloride, often catalyzed by a trace amount of DMF to accelerate the reaction.

- Acylation Step: The ethyl carbamate-protected piperazine is dissolved in anhydrous dichloromethane or acetonitrile, cooled to 0 °C, and treated dropwise with 2-chlorobutanoyl chloride in the presence of a base such as triethylamine to scavenge the generated HCl.

- Reaction Monitoring: The reaction is stirred at 0 °C to room temperature for several hours until completion, monitored by thin-layer chromatography (TLC) or HPLC.

- Workup: The reaction mixture is washed with water, dilute acid, and brine, dried over anhydrous sodium sulfate, and concentrated.

- Purification: The crude product is purified by flash chromatography using solvents such as hexane/ethyl acetate mixtures.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Protection of Piperazine N | Piperazine + ethyl chloroformate + Et3N | DCM or THF | 0–25 °C | 2–4 hours | 85–90 | Control stoichiometry to prevent di-substitution |

| Preparation of Acid Chloride | 2-Chlorobutanoic acid + oxalyl chloride + DMF | DCM | 0 °C to RT | Overnight | Quantitative | DMF catalyzes acid chloride formation |

| Acylation with Acid Chloride | Protected piperazine + 2-chlorobutanoyl chloride + Et3N | DCM or MeCN | 0 °C to RT | 3–6 hours | 75–85 | Base scavenges HCl; low temp prevents side reactions |

| Purification | Flash chromatography | Hexane/Ethyl acetate | Ambient | — | — | Silica gel column chromatography |

Representative Experimental Procedure (Adapted from Literature)

Synthesis of Ethyl Piperazine-1-carboxylate:

- To a stirred solution of piperazine (1 equiv) in dry dichloromethane (50 mL) at 0 °C, triethylamine (1.1 equiv) is added.

- Ethyl chloroformate (1.1 equiv) is added dropwise over 15 minutes.

- The reaction is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional 2 hours.

- The mixture is washed with water, 1 M HCl, saturated NaHCO3, and brine, dried over Na2SO4, filtered, and concentrated to yield ethyl piperazine-1-carboxylate.

Preparation of 2-Chlorobutanoyl Chloride:

- 2-Chlorobutanoic acid (1 equiv) is dissolved in dry dichloromethane (30 mL).

- Oxalyl chloride (2 equiv) and a catalytic drop of DMF are added at 0 °C.

- The mixture is stirred at room temperature overnight until gas evolution ceases.

- The solvent and excess reagents are removed under reduced pressure to give crude acid chloride.

Acylation to form Ethyl 4-(2-chlorobutanoyl)piperazine-1-carboxylate:

- Ethyl piperazine-1-carboxylate (1 equiv) is dissolved in dry dichloromethane (50 mL) and cooled to 0 °C.

- Triethylamine (1.2 equiv) is added, followed by slow addition of 2-chlorobutanoyl chloride (1.1 equiv).

- The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.

- After completion, the mixture is washed with water, dilute HCl, and brine, dried over Na2SO4, filtered, and concentrated.

- The crude product is purified by silica gel chromatography (hexane/ethyl acetate gradient) to afford the target compound as a pale yellow solid.

Analytical Data and Characterization

- NMR Spectroscopy: Characteristic signals include ethyl carbamate protons (triplet at ~1.2 ppm for CH3, quartet at ~4.2 ppm for CH2), piperazine methylene protons (~2.5–3.5 ppm), and the chlorobutanoyl methylene protons (downfield shifted due to electronegative chlorine and carbonyl).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.

- Purity: Confirmed by HPLC or TLC with Rf values depending on solvent system.

Comparative Notes on Alternative Methods

- Some protocols use the acid directly activated in situ by oxalyl chloride, while others isolate the acid chloride before acylation.

- Bases other than triethylamine, such as DIPEA (N,N-diisopropylethylamine), can be used to improve selectivity.

- Solvent choice impacts reaction rate and purity; dichloromethane and acetonitrile are preferred for their inertness and solubility properties.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Piperazine protection | Ethyl chloroformate, 0–25 °C | Avoid over-substitution |

| Acid chloride formation | Oxalyl chloride, DMF catalyst | Overnight reaction |

| Acylation base | Triethylamine, 1.1–1.2 equiv | Neutralizes HCl |

| Solvent | DCM or MeCN | Dry, aprotic |

| Reaction time | 3–6 hours | Monitored by TLC/HPLC |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient |

| Yield | 75–90% overall | Depends on purity of intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.